molecular formula C11H18O B1679846 Nopol CAS No. 128-50-7

Nopol

Cat. No.: B1679846
CAS No.: 128-50-7
M. Wt: 166.26 g/mol
InChI Key: ROKSAUSPJGWCSM-UHFFFAOYSA-N
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Description

Nopol, chemically known as 2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol, is a bicyclic primary alcohol. It is characterized by a gently balsamic smell reminiscent of camphor tree bark . This compound is a terpenoid-like compound derived from the condensation reaction of β-pinene and formaldehyde using a Lewis acid as a catalyst . It is an inexpensive and biorenewable substrate, making it an attractive choice for various applications.

Mechanism of Action

Target of Action

Nopol, a derivative of β-pinene , has been identified as an inhibitor of alpha-glucosidase . Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can have significant effects on metabolic processes.

Biochemical Pathways

This compound’s primary action on the alpha-glucosidase enzyme impacts the carbohydrate digestion pathway . By inhibiting this enzyme, this compound prevents the breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream. This can have downstream effects on insulin release and glucose metabolism.

Result of Action

The inhibition of alpha-glucosidase by this compound leads to a decrease in blood glucose levels . This can have a variety of effects at the molecular and cellular levels, including reduced insulin release from pancreatic beta cells and altered glucose uptake in peripheral tissues. The overall effect is a potential improvement in glycemic control.

Action Environment

The action of this compound, like many other bioactive compounds, can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which this compound is acting. For instance, the presence of other alpha-glucosidase inhibitors could potentially enhance or interfere with this compound’s action .

Biochemical Analysis

Biochemical Properties

Nopol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to exhibit antifungal activity by interacting with fungal enzymes and disrupting their metabolic processes . The interaction of this compound with these enzymes often involves binding to active sites, leading to inhibition or modification of enzyme activity. Additionally, this compound’s structural properties allow it to form stable complexes with proteins, influencing their function and stability.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been reported to inhibit the growth of certain fungal cells by interfering with their metabolic pathways . This interference can lead to altered gene expression and disrupted cellular metabolism, ultimately affecting cell viability and function. Furthermore, this compound’s impact on cell signaling pathways can modulate cellular responses to external stimuli, influencing processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound derivatives have been shown to inhibit fungal enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound has been associated with sustained inhibition of fungal growth and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antifungal activity and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity. These findings underscore the importance of dosage optimization in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound derivatives have been shown to inhibit key enzymes in fungal metabolic pathways, leading to disrupted metabolic flux and altered metabolite levels . These interactions can affect the overall metabolic balance within cells, influencing processes such as energy production and biosynthesis. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and effectiveness. For example, efficient transport and accumulation of this compound in target tissues can enhance its antifungal activity, while improper distribution may limit its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound derivatives have been observed to localize within fungal cells’ cytoplasm and organelles, where they exert their antifungal effects . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its intracellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nopol is typically synthesized through the Prins reaction, which involves the acid-catalyzed condensation of β-pinene with paraformaldehyde . The reaction conditions often include the use of a Lewis acid catalyst such as zinc chloride. The process can be optimized using heterogeneous catalysts like Sn-MCM-41, which allows for lower reaction temperatures and easier catalyst separation .

Industrial Production Methods: In industrial settings, this compound is produced by the oxyfunctionalization of crude turpentine oil over Sn-MCM-41 catalyst. This method achieves a high conversion rate of β-pinene to this compound with a selectivity of 93% . The catalyst can be reused multiple times without significant loss of activity, making the process more sustainable.

Comparison with Similar Compounds

Nopol can be compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its biorenewable nature and versatility in various chemical reactions. Its ability to form highly reactive epoxy monomers and its applications in antifungal and antiplasmodial research highlight its importance in both scientific and industrial fields.

Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSAUSPJGWCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861780
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour
Record name Nopol
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Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

230.00 to 240.00 °C. @ 760.00 mm Hg
Record name (-)-Nopol
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Solubility

Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol)
Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.973
Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

128-50-7, 35836-73-8
Record name Nopol
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Record name Nopol
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Record name Nopol
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Record name Nopol
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Record name Nopol
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Record name (-)-Nopol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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